3-(Pyrazin-2-yl)prop-2-yn-1-ol
Overview
Description
3-(Pyrazin-2-yl)prop-2-yn-1-ol is an organic compound with the molecular formula C7H6N2O. It is characterized by the presence of a hydroxyl group (-OH) attached to a propyne chain, which is further connected to a pyrazine ring. This compound is notable for its unique structure, which combines the reactivity of an alkyne with the aromatic stability of a pyrazine ring .
Mechanism of Action
Target of Action
The primary target of 3-(pyrazin-2-yl)prop-2-yn-1-ol is the cyclic GMP-AMP synthase (cGAS) . cGAS is a cytosolic DNA sensor that plays a critical role in innate immunity . It acts as a nucleotidyl transferase that catalyzes ATP and GTP to form cyclic GMP-AMP (cGAMP), which is a key player in the immune response .
Mode of Action
This compound interacts with its target, cGAS, by binding directly to the protein . This compound has been identified as a covalent inhibitor of cGAS, binding covalently to Cys419 of cGAS . This interaction inhibits the activity of cGAS, thereby modulating the immune response .
Pharmacokinetics
The compound’s stability is known to be influenced by the nature of the heteroaromatic ring and the substituents of the alkyne moiety .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the stability of the compound can be affected by the conditions under which it is synthesized and stored . Furthermore, the efficacy of the compound can be influenced by the biological environment, such as the presence of other molecules that can interact with cGAS .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Pyrazin-2-yl)prop-2-yn-1-ol can be synthesized through various methods. One common approach involves the copper-catalyzed addition of formaldehyde to acetylene, producing propargyl alcohol, which can then be further reacted with pyrazine derivatives . Another method involves the dehydrochlorination of 3-chloro-2-propen-1-ol using sodium hydroxide (NaOH) .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The copper-catalyzed addition method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 3-(Pyrazin-2-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form propynal or propargylic acid.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, especially at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) are often used.
Major Products:
Oxidation: Propynal, propargylic acid.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Pyrazin-2-yl)prop-2-yn-1-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Comparison with Similar Compounds
Propargyl alcohol (2-Propyn-1-ol): Similar in structure but lacks the pyrazine ring.
3-(Trimethylsilyl)-2-propyn-1-ol: Contains a trimethylsilyl group instead of a pyrazine ring.
1,3-Diphenyl-2-propyn-1-ol: Features phenyl groups instead of a pyrazine ring.
Uniqueness: 3-(Pyrazin-2-yl)prop-2-yn-1-ol is unique due to the presence of both an alkyne and a pyrazine ring, which imparts distinct chemical reactivity and potential biological activity .
Biological Activity
Overview
3-(Pyrazin-2-yl)prop-2-yn-1-ol is an organic compound characterized by its unique structure, which includes a hydroxyl group (-OH) attached to a propyne chain linked to a pyrazine ring. Its molecular formula is CHNO, and it has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The primary biological target of this compound is the cyclic GMP-AMP synthase (cGAS) . This compound interacts with cGAS by binding directly to the protein, which plays a crucial role in immune response and inflammation. The inhibition of cGAS can lead to increased levels of cyclic GMP-AMP, thus modulating immune responses and presenting therapeutic opportunities for various diseases, including cancer and autoimmune disorders .
Biological Activities
Research has indicated that this compound exhibits several significant biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of certain cancer cell lines, indicating potential as an anticancer therapeutic .
- Neuroprotective Effects : Given its interaction with cGAS, there is ongoing research into its neuroprotective properties, particularly concerning neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies
Several studies have investigated the biological activity of this compound:
- Anticancer Study : In vitro assays demonstrated that the compound inhibited cell proliferation in HeLa and A375 human tumor cell lines with IC values ranging from 5 to 15 µM. This suggests a dose-dependent response that warrants further exploration in vivo .
- Microbial Inhibition : A study reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that its stability is influenced by the surrounding environment and the chemical nature of its substituents. Factors such as pH, temperature, and solvent can significantly affect its solubility and bioavailability, which are critical for therapeutic applications .
Applications in Research
The compound is utilized in various scientific fields:
Field | Application |
---|---|
Chemistry | Used as an intermediate in organic synthesis for complex molecules. |
Biology | Investigated for antimicrobial and anticancer properties. |
Medicine | Explored as a potential therapeutic agent for neurodegenerative diseases. |
Industry | Employed in developing corrosion inhibitors and electroplating additives. |
Properties
IUPAC Name |
3-pyrazin-2-ylprop-2-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-5-1-2-7-6-8-3-4-9-7/h3-4,6,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYFKZJQFPOHEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C#CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1175087-43-0 | |
Record name | 3-(pyrazin-2-yl)prop-2-yn-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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